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Compound of Interest

Compound Name: Trimethylnonanol

Cat. No.: B1170604

These application notes provide detailed protocols for the laboratory-scale synthesis of two
isomers of trimethylnonanol: 2,6,8-trimethyl-4-nonanol and 3,5,5-trimethyl-1-hexanol (an
isomer with a different carbon skeleton but often discussed in the context of branched
nonanols). The described methods are based on established principles of organic synthesis
and provide a framework for obtaining these compounds for research and development
purposes.

Physicochemical Data of Trimethylnonanol Isomers

A summary of the key physical and chemical properties of the target compounds is presented
below. This data is essential for their proper handling, characterization, and purification.
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Property 2,6,8-Trimethyl-4-nonanol 3,5,5-Trimethyl-1-hexanol

IUPAC Name 2,6,8-trimethylnonan-4-ol 3,5,5-trimethylhexan-1-ol
4-Hydroxy-2,6,8-

Synonyms ) Isononyl alcohol
trimethylnonane

CAS Number 123-17-1[1][2] 3452-97-9[3][4]

Molecular Formula

C12H260[5][6]

CoH200[3]

Molecular Weight 186.33 g/mol [5][6] 144.25 g/mol [3]
Appearance Liquid[2] Clear liquid[3]
Boiling Point Not specified 194.0 °C[3]
Density Not specified 0.824 g/mL[3]
Slightly soluble in water (0.45
Solubility Not specified g/L); Soluble in alcohol,

acetone, ester[3]

Synthesis of 2,6,8-Trimethyl-4-nonanol via Catalytic
Hydrogenation

This method involves the reduction of the corresponding ketone, 2,6,8-trimethyl-4-nonanone, to
the desired secondary alcohol. Catalytic hydrogenation is a common and efficient method for
this transformation in a laboratory setting.[1]

Reaction Pathway

2,6,8-Trimethyl-4-nonanone | Reduction

2,6,8-Trimethyl-4-nonanol

+ Hz/Catalyst
(e.g., Pd/C)
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Caption: Reduction of 2,6,8-trimethyl-4-nonanone to 2,6,8-trimethyl-4-nonanol.

Experimental Protocol

Materials:

e 2,6,8-trimethyl-4-nonanone

» Palladium on carbon (Pd/C, 10%)

o Ethanol (or other suitable solvent)

e Hydrogen gas (H2)

 Inert gas (Nitrogen or Argon)

 Filter aid (e.g., Celite)

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

Equipment:

e Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
e Round-bottom flask

o Magnetic stirrer and stir bar

e Buchner funnel and filter flask

e Rotary evaporator

Procedure:

o Reaction Setup: In a suitable reaction vessel, dissolve 2,6,8-trimethyl-4-nonanone in ethanol.

o Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert
atmosphere.
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e Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Purge the
system with hydrogen gas to replace the inert atmosphere. Pressurize the vessel with
hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously.

o Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or
by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

o Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the
system with an inert gas.

« Filtration: Filter the reaction mixture through a pad of filter aid to remove the palladium
catalyst. Wash the filter cake with a small amount of ethanol to ensure all the product is
collected.

o Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator
to remove the ethanol.

« Purification: The crude product can be purified by distillation under reduced pressure or by
column chromatography on silica gel if necessary.

Data Presentation: Reaction Parameters

Parameter Value/Condition

Starting Material 2,6,8-trimethyl-4-nonanone
Catalyst Palladium on Carbon (10%)
Solvent Ethanol

Hydrogen Pressure 1-4 atm

Reaction Temperature Room Temperature

) ) >90% (highly dependent on substrate and
Typical Yield N
conditions)

Synthesis of 3,5,5-Trimethyl-1-hexanol via
Hydroformylation and Hydrogenation
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This two-step industrial process can be adapted for a laboratory setting. It begins with the
hydroformylation of an alkene (in this case, an isomer of octene derived from diisobutylene) to
form an aldehyde, which is then hydrogenated to the primary alcohol.[7][8]

Overall Reaction Pathway

Step 1: Hydroformylation

+ CO/H2 Step 2: Hydrogenation
(Co or Rh catalyst)

3,5,5-Trimethylhexanal f===-

|

Diisobutylene

(Octene isomer) 3,5,5-Trimethyl-1-hexanol

T Rz
(Ni catalyst)

Click to download full resolution via product page

Caption: Two-step synthesis of 3,5,5-trimethyl-1-hexanol.

Experimental Protocol

Step 1: Hydroformylation of Diisobutylene

Materials:

Diisobutylene (commercial mixture of isomers)

Synthesis gas (a mixture of carbon monoxide and hydrogen)

Cobalt or Rhodium-based catalyst (e.g., dicobalt octacarbonyl)

Suitable solvent (e.qg., toluene)
Equipment:

¢ High-pressure reactor (autoclave)
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e Gas inlet and outlet system
e Stirring mechanism
Procedure:

o Reactor Charging: Charge the high-pressure reactor with diisobutylene, the catalyst, and the
solvent.

o Pressurization: Seal the reactor and purge with synthesis gas. Pressurize the reactor with
the CO/Hz2 mixture to the desired pressure (this can be high, e.g., 100-200 atm).

o Reaction: Heat the reactor to the desired temperature (e.g., 100-150 °C) with vigorous
stirring. Maintain the pressure by feeding synthesis gas as it is consumed.

e Cooling and Depressurization: After the reaction is complete (monitored by GC), cool the
reactor to room temperature and carefully vent the excess gas in a well-ventilated fume
hood.

o Catalyst Removal: The crude product containing the aldehyde can be separated from the
catalyst by various methods, depending on the catalyst used (e.qg., filtration or extraction).

 Purification: The resulting 3,5,5-trimethylhexanal can be purified by distillation.
Step 2: Hydrogenation of 3,5,5-Trimethylhexanal

Materials:

3,5,5-trimethylhexanal (from Step 1)

Nickel-on-kieselguhr catalyst (or other suitable hydrogenation catalyst like Raney Nickel)[8]

Solvent (e.g., dioxane or ethanol)[8]

Hydrogen gas (Hz)

Equipment:
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e Hydrogenation apparatus
e Reaction flask

o Magnetic stirrer

« Filtration setup

e Rotary evaporator
Procedure:

e Reaction Setup: Dissolve the 3,5,5-trimethylhexanal in the chosen solvent in a
hydrogenation flask.

o Catalyst Addition: Add the nickel catalyst to the solution.

o Hydrogenation: Subject the mixture to hydrogenation under pressure (e.g., 50-100 atm) and
elevated temperature (e.g., 100-150 °C).[8]

o Work-up and Purification: After the reaction is complete, cool the mixture, filter off the
catalyst, and remove the solvent by rotary evaporation to yield the crude 3,5,5-trimethyl-1-
hexanol. Further purification can be achieved by distillation.[8]

Data Presentation: Reaction Parameters

Parameter Step 1: Hydroformylation Step 2: Hydrogenation

Starting Material Diisobutylene 3,5,5-Trimethylhexanal

Key Reagents CO, H2 H2

Catalyst Cobalt or Rhodium-based Nickel-on-kieselguhr

Solvent Toluene (example) Dioxane or Ethanol[8]

Pressure High pressure (e.g., 100-200 High pressure (e.g., 50-100
atm) atm)[8]

Temperature 100-150 °C 100-150 °CJ8]

Typical Yield 40-65% (aldehyde)[8] Substantially quantitative[8]
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Experimental Workflow Diagram
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Caption: General experimental workflow for chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1170604?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b085493
https://pubchem.ncbi.nlm.nih.gov/compound/2_6_8-Trimethyl-4-nonanol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6_8-Trimethyl-4-nonanol
https://en.wikipedia.org/wiki/3,5,5-Trimethyl-hexan-1-ol
https://webbook.nist.gov/cgi/cbook.cgi?ID=3452-97-9
https://www.benchchem.com/fr/product/b1170604
https://www.benchchem.com/es/product/b1170604
https://www.guidechem.com/question/how-to-prepare-3-5-5-trimethyl-id139511.html
https://patents.google.com/patent/US2499848A/en
https://www.benchchem.com/product/b1170604#protocol-for-the-synthesis-of-trimethylnonanol-in-the-lab
https://www.benchchem.com/product/b1170604#protocol-for-the-synthesis-of-trimethylnonanol-in-the-lab
https://www.benchchem.com/product/b1170604#protocol-for-the-synthesis-of-trimethylnonanol-in-the-lab
https://www.benchchem.com/product/b1170604#protocol-for-the-synthesis-of-trimethylnonanol-in-the-lab
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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